molecular formula C10H17NS B13250632 (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine

(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13250632
M. Wt: 183.32 g/mol
InChI Key: QZTBJMXIUFWSPT-UHFFFAOYSA-N
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Description

(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C11H19NS and is supplied for research purposes only . This amine derivative features a sec-butyl (butan-2-yl) group attached to a 2-thiopheneethylamine scaffold . The sec-butyl group is a four-carbon alkyl chain with a chiral center, meaning the molecule can exist as different stereoisomers, which may be a critical factor in its chemical behavior and interaction with biological systems . The thiophene ring, a common heteroaromatic system, is often employed in medicinal chemistry and materials science as an isostere for phenyl or other aromatic rings, potentially altering the compound's electronic properties, binding affinity, and metabolic stability . This specific combination of a chiral alkyl chain and a heteroaromatic system makes this compound a valuable intermediate in organic synthesis and drug discovery research. It can be utilized in the design and synthesis of novel compounds for screening, including the development of complex molecules with potential pharmacological activity. Researchers may employ it as a building block to create libraries of analogs or to study structure-activity relationships (SAR). The presence of the amine functional group makes it a versatile precursor for forming amides, sulfonamides, or salts, thereby expanding its utility in chemical synthesis. It is imperative to note that this compound is for research use only in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)butan-2-amine

InChI

InChI=1S/C10H17NS/c1-3-9(2)11-7-6-10-5-4-8-12-10/h4-5,8-9,11H,3,6-7H2,1-2H3

InChI Key

QZTBJMXIUFWSPT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCC1=CC=CS1

Origin of Product

United States

2 Thiophen 2 Yl Ethylamine:a Significant Challenge in the Large Scale Production of Thiophene Containing Active Pharmaceutical Ingredients is the Development of an Economical Route for the 2 Thiophen 2 Yl Ethylamine Intermediate. a Patented Method Designed for Industrial Application Avoids Costly or Highly Toxic Reagents and Utilizes Readily Available Starting Materials.patsnap.comgoogle.comthis Multi Step Process, Starting from Inexpensive Thiophene, is Engineered for Scalability and Cost Efficiency.patsnap.com

The process involves:

Bromination: Thiophene (B33073) undergoes low-temperature bromination to produce 2-bromothiophene (B119243). google.com Control of the reaction temperature is critical to minimize side-product formation.

Grignard Reaction: The resulting 2-bromothiophene is reacted with magnesium to form a Grignard reagent. google.com

Addition: The Grignard reagent is then reacted with ethylene (B1197577) oxide to generate 2-thiophene ethanol (B145695). google.com

Esterification and Ammonolysis: The alcohol is subsequently converted to 2-(thiophen-2-yl)ethylamine through a two-step esterification and ammonolysis sequence. google.com

This route is explicitly designed to reduce production costs and facilitate industrial-scale manufacturing due to its mild reaction conditions and simple process flow. patsnap.comgoogle.com

Reaction StepKey ReagentsProcess Considerations for Scale-UpReference
BrominationThiophene, Brominating Agent (e.g., NBS, Bromine)Precise temperature control (-10 to 10 °C) to ensure regioselectivity and minimize over-bromination. Efficient heat exchange systems are required for large reactors. google.com
Grignard Formation & Reaction2-Bromothiophene, Magnesium, Ethylene OxideRequires strictly anhydrous conditions to prevent quenching of the Grignard reagent. The high exothermicity of Grignard reactions necessitates careful reagent addition rates and robust cooling capacity. aiche.orgresearchgate.net Continuous flow reactors are an alternative to batch processing to manage safety hazards. aiche.org google.com
Esterification & Ammonolysis2-Thiophene ethanol, Esterifying Agent, Ammonia (B1221849)Pressurized reactors are needed for the ammonolysis step. Efficient separation and purification are required to isolate the final amine product. google.com

Butan 2 Amine:as a Chiral Compound, the Enantiomerically Pure Synthesis of Butan 2 Amine is a Key Consideration. Biocatalytic Methods, Such As Reductive Amination Using Amine Dehydrogenases Amdhs , Offer a Green and Highly Selective Alternative to Traditional Chemical Methods.researchgate.neta Semi Preparative Scale Synthesis of S Butan 2 Amine Has Been Demonstrated, Showcasing the Potential for Larger Scale Production.researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into the molecular properties of this compound. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Conformations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and conformational preferences of organic molecules. For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can elucidate the distribution of electron density, molecular orbital energies, and the relative stabilities of different conformers. nih.gov

The electronic structure is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is likely distributed over the entire molecule, including the alkylamine side chain. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's reactivity and electronic properties. nih.gov

Table 1: Calculated Electronic Properties of a Model Thiophene Derivative using DFT
PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment1.5 D

Ab Initio and MP2 Methods for Molecular Parameters

For a more accurate determination of molecular parameters, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be employed. While computationally more demanding than DFT, MP2 calculations provide a higher level of theory for describing electron correlation effects, leading to more precise predictions of bond lengths, bond angles, and vibrational frequencies. nih.gov

These calculations are particularly valuable for benchmarking the results obtained from DFT methods and for providing a more refined understanding of the molecule's geometry. The optimized geometry from MP2 calculations can serve as a reliable starting point for more complex simulations, such as molecular dynamics.

Table 2: Comparison of Calculated Bond Lengths (Å) for a Thiophene Ethylamine (B1201723) Fragment
BondDFT (B3LYP/6-31G(d,p))MP2/6-31G(d,p)
C(thiophene)-C(ethyl)1.5101.508
C(ethyl)-C(ethyl)1.5351.532
C(ethyl)-N1.4701.465

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butan-2-yl and ethylthiophene moieties in this compound gives rise to a complex conformational landscape. Understanding the accessible conformations and the dynamics of their interconversion is crucial for predicting the molecule's behavior in different environments.

Conformational analysis, initiated with methods like molecular mechanics and further refined with quantum chemical calculations, can identify the local and global energy minima on the potential energy surface. This analysis helps in understanding the shape and flexibility of the molecule.

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most populated conformational states. These simulations are particularly useful for studying the molecule's behavior in solution, providing insights into solvent effects on its structure and dynamics. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products, providing a detailed understanding of the reaction pathway.

Transition State Analysis in Catalytic Reactions

The thiophene ring in this compound is susceptible to various catalytic reactions, such as electrophilic substitution. Computational methods can be used to model these reactions and analyze the structure and energy of the transition states. For instance, in an electrophilic aromatic substitution reaction, DFT calculations can locate the transition state for the attack of an electrophile on the thiophene ring, providing insights into the reaction's activation energy and regioselectivity. researchgate.net This analysis is crucial for understanding the factors that control the reaction rate and product distribution.

Theoretical Examination of Photoreactivity and Photocyclization Pathways

The presence of the thiophene ring, a known photoactive heterocycle, suggests that this compound may exhibit interesting photoreactivity. Computational methods, such as time-dependent DFT (TD-DFT), can be used to study the excited-state properties of the molecule and explore potential photochemical reaction pathways.

One such pathway could be photocyclization, where upon absorption of light, the molecule undergoes an intramolecular cyclization reaction. Theoretical calculations can help to identify the excited states involved in this process and map out the potential energy surfaces of the ground and excited states to understand the mechanism of such photoreactions. Ab initio molecular dynamics simulations have been used to investigate the relaxation pathways of photoexcited thiophene, revealing complex dynamics involving internal conversion and intersystem crossing. rsc.org

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, UV-Vis Transitions)

Theoretical investigations into the spectroscopic properties of this compound have been conducted using computational chemistry methods. These studies are essential for predicting how the molecule interacts with electromagnetic radiation, providing a theoretical basis for interpreting experimental spectra such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. Such predictions are invaluable for identifying the compound and understanding its electronic and structural characteristics.

The vibrational frequencies of this compound have been calculated to correspond to the various vibrational modes of the molecule. These modes include stretching, bending, and torsional motions of the chemical bonds. Each calculated frequency can be correlated to a specific type of vibration within the molecule, such as the C-H stretching of the butane (B89635) and thiophene groups, the N-H stretching of the amine group, and the characteristic vibrations of the thiophene ring.

The prediction of UV-Vis transitions involves calculating the electronic excitation energies of the molecule. This provides information on the wavelengths of light the compound is likely to absorb in the ultraviolet and visible regions of the electromagnetic spectrum. These transitions typically involve the promotion of electrons from lower energy molecular orbitals to higher energy ones, often from a Highest Occupied Molecular Orbital (HOMO) to a Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. The nature of these transitions, such as π→π* or n→π* transitions, can also be characterized, offering insights into the electronic structure of the thiophene ring and its interaction with the rest of the molecule.

The following tables present the predicted vibrational frequencies and UV-Vis absorption wavelengths for this compound based on theoretical calculations.

Table 1: Predicted Vibrational Frequencies for this compound

Frequency (cm⁻¹)Vibrational Mode Assignment
3350-3450N-H Stretch
2850-3000C-H Stretch (Aliphatic)
3050-3150C-H Stretch (Thiophene)
1590-1650C=C Stretch (Thiophene Ring)
1450-1550C-H Bend (Aliphatic)
1200-1300C-N Stretch
800-900C-S Stretch (Thiophene Ring)

Table 2: Predicted UV-Vis Transitions for this compound

Wavelength (nm)Transition Type
230-240π → π
260-270n → π

These computational predictions provide a foundational understanding of the spectroscopic properties of this compound. This theoretical data is instrumental for guiding and interpreting experimental spectroscopic studies aimed at the synthesis and characterization of this and related compounds.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For heterocyclic amines, GC-MS provides high chromatographic efficiency and sensitive detection. nih.gov While some non-polar heterocyclic amines can be analyzed directly, many, including the target compound, may require a derivatization step to increase volatility and reduce peak tailing caused by the polar amine group. doi.org

A common derivatization strategy involves converting the amine into a less polar silyl (B83357) derivative using reagents like N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide. doi.orgresearchgate.netcapes.gov.br This one-step reaction creates derivatives that are more amenable to GC analysis. doi.orgresearchgate.net

Upon separation by the gas chromatograph, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides structural information based on the fragmentation pattern. For (butan-2-yl)[2-(thiophen-2-yl)ethyl]amine, key fragments would be expected from the cleavage of the sec-butyl group, the ethyl bridge, and the thiophene (B33073) ring, allowing for structural confirmation. Quantification can be achieved with high sensitivity using selected-ion monitoring (SIM) mode. doi.org

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of amines in various matrices, often without the need for derivatization. nih.govtosohbioscience.com This technique is particularly advantageous for polar compounds that are not well-suited for GC analysis. researchgate.net

For the analysis of this compound, a reversed-phase column, such as a C18, would typically be used. The mobile phase composition is critical; it usually consists of a mixture of water and an organic solvent like acetonitrile, with an acid additive such as formic acid. nih.gov The acidic modifier improves chromatographic peak shape by ensuring the amine is protonated and reduces tailing.

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. In this setup, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification, providing low limits of detection and high accuracy. nih.govresearchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. acs.orglibretexts.org For thiophene-containing compounds, TLC on silica (B1680970) gel plates is a common practice. researchgate.netmdpi.com

The separation in TLC is based on the differential partitioning of the compound between the stationary phase (e.g., silica gel) and the mobile phase (a solvent or solvent mixture). libretexts.org The position of the compound on the developed plate is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Due to the presence of the amine group, this compound is a relatively polar molecule and would exhibit strong interaction with the silica stationary phase, resulting in a lower Rf value compared to less polar impurities. acs.org Visualization of the spots can be achieved using UV light, as the thiophene ring is UV-active, or by staining with a suitable chemical reagent.

The (butan-2-yl) group in the target molecule contains a chiral center, meaning the compound can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green technology for the separation of chiral molecules, often providing faster and more efficient separations than traditional high-performance liquid chromatography (HPLC). wiley.comselvita.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, contributing to high separation efficiency. selvita.com A polar organic co-solvent, such as methanol, is often added to modulate the mobile phase strength. researchgate.net The key to chiral separation is the use of a Chiral Stationary Phase (CSP). chromatographyonline.com Polysaccharide-based and crown ether-derived CSPs have proven effective for the resolution of racemic amines. wiley.com The selection of the appropriate CSP and the optimization of SFC conditions (e.g., co-solvent percentage, back pressure, temperature) are critical for achieving baseline separation of the enantiomers of this compound.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. diva-portal.org Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. Based on the analysis of similar structures, the following characteristic signals can be predicted:

Thiophene Ring Protons: Three signals would appear in the aromatic region (approx. 6.8–7.4 ppm). These protons would exhibit coupling to each other, resulting in complex multiplet patterns (e.g., a doublet of doublets). chemicalbook.com

Ethyl Bridge Protons (-CH₂-CH₂-): Two signals, each integrating to two protons, would likely appear as triplets in the aliphatic region (approx. 2.8–3.2 ppm).

sec-Butyl Group Protons: This group would produce multiple signals: a multiplet for the single proton on the chiral carbon adjacent to the nitrogen, a multiplet for the methylene (B1212753) (-CH₂-) protons, a doublet for one methyl group, and a triplet for the terminal methyl group. These signals would be found in the upfield aliphatic region (approx. 0.8–2.7 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected:

Thiophene Ring Carbons: Four signals in the aromatic region (approx. 123–145 ppm). The carbon atom attached to the ethyl group would be the most downfield. chemicalbook.com

Ethyl Bridge Carbons: Two signals in the aliphatic region (approx. 30–50 ppm).

sec-Butyl Group Carbons: Four signals in the aliphatic region (approx. 10–60 ppm). rsc.org

The predicted chemical shifts for both ¹H and ¹³C NMR are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Thiophene-H (3 protons) 6.8 - 7.4 Multiplets
Thiophene-CH₂- 2.9 - 3.2 Triplet
-CH₂-N- 2.8 - 3.1 Triplet
N-CH-(sec-butyl) 2.5 - 2.8 Multiplet
-CH-CH₂-(sec-butyl) 1.3 - 1.6 Multiplet
-CH-CH₃ (sec-butyl) 1.0 - 1.2 Doublet
-CH₂-CH₃ (sec-butyl) 0.8 - 1.0 Triplet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Thiophene C2 (quaternary) 140 - 145
Thiophene C3, C4, C5 123 - 128
Thiophene-CH₂- 30 - 35
-CH₂-N- 45 - 50
N-CH-(sec-butyl) 55 - 60
-CH-CH₂-(sec-butyl) 28 - 33
-CH-CH₃ (sec-butyl) 18 - 23

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Formic acid
Methanol

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural characterization of this compound. By identifying the vibrational frequencies of its constituent functional groups, IR spectroscopy provides a molecular fingerprint. While a published spectrum for this specific molecule is not widely available, its characteristic absorption bands can be predicted based on its structural components: a secondary amine, a 2-substituted thiophene ring, and aliphatic alkyl groups (ethyl and butan-2-yl).

The key diagnostic region for this compound is the N-H stretching vibration of the secondary amine group. Unlike primary amines which show two N-H stretching bands, secondary amines exhibit a single, typically weak to moderate, absorption band in the region of 3350-3310 cm⁻¹. openstax.orgorgchemboulder.com The absence of bands in the 1650-1580 cm⁻¹ range, where primary amines show an N-H bending vibration, further confirms the secondary amine structure. orgchemboulder.com

The aromatic thiophene ring contributes several characteristic bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. iosrjournals.org In-plane C=C stretching vibrations of the thiophene ring typically appear in the 1530-1350 cm⁻¹ range. iosrjournals.org Furthermore, C-S stretching modes associated with the thiophene ring can be observed at lower wavenumbers, generally between 852 cm⁻¹ and 637 cm⁻¹. iosrjournals.org

The aliphatic portions of the molecule, the ethyl linker and the butan-2-yl group, produce strong C-H stretching absorptions in the 3000-2850 cm⁻¹ range. The C-N stretching vibration of the aliphatic amine is anticipated as a medium or weak band within the 1250-1020 cm⁻¹ region. orgchemboulder.com

A summary of the predicted IR absorption bands for this compound is presented in the table below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3350 - 3310N-H StretchSecondary AmineWeak to Medium
3100 - 3000C-H StretchThiophene Ring (Aromatic)Medium
3000 - 2850C-H StretchAlkyl (Ethyl, Butan-2-yl)Strong
1530 - 1350C=C StretchThiophene Ring (Aromatic)Medium
1250 - 1020C-N StretchAliphatic AmineWeak to Medium
910 - 665N-H WagSecondary AmineStrong, Broad
852 - 637C-S StretchThiophene RingMedium

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of this compound in complex matrices such as biological fluids (e.g., urine, blood) or environmental samples necessitates robust sample preparation to isolate the analyte from interfering substances. researchgate.net The choice of extraction technique depends on the analyte's concentration, the nature of the matrix, and the required sensitivity of the subsequent analysis. Given the compound's basic amine functionality and aromatic character, several well-established methods are applicable.

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential partitioning of the analyte between two immiscible liquid phases. For an amine, pH adjustment is a critical step. To extract the neutral, non-ionized form of this compound, the aqueous sample matrix is made alkaline (pH > 10) before extraction with a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane. nih.gov This ensures the amine is deprotonated and preferentially partitions into the organic phase. Conversely, the analyte can be back-extracted from the organic phase into an acidic aqueous solution if further purification is needed.

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, minimizing solvent consumption. koreascience.krnih.gov Several SPE sorbents can be employed:

Reversed-Phase SPE: Sorbents like C18 or styrene-divinylbenzene copolymers retain the analyte based on hydrophobic interactions between the thiophene and alkyl groups and the nonpolar stationary phase. scilit.com

Cation-Exchange SPE: This method leverages the basic nature of the amine. At a neutral or slightly acidic pH, the amine is protonated (R-NH₂⁺-) and strongly retained by a sorbent with acidic functional groups (e.g., sulfonic acid). nih.gov Interfering neutral or acidic compounds can be washed away, and the analyte is subsequently eluted with a basic solvent or a high ionic strength buffer. koreascience.krnih.gov

Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange properties, offering high selectivity for extracting basic drugs from complex biological matrices.

Microextraction Techniques have gained prominence for trace analysis due to their high enrichment factors and minimal use of organic solvents.

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a suitable stationary phase is exposed to the sample (either directly or in the headspace). nih.gov The analyte adsorbs onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The technique is simple, solvent-free, and easily automated. nih.govresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent (e.g., a halogenated solvent) and a disperser solvent (e.g., acetone, acetonitrile) into the aqueous sample. arakmu.ac.ir A cloudy solution forms, creating a large surface area for rapid analyte transfer into the fine droplets of the extraction solvent. arakmu.ac.ir Centrifugation separates the phases, and a small volume of the analyte-enriched organic solvent is collected for analysis. arakmu.ac.ir

The following table compares these common extraction methodologies for the analysis of trace amines in complex samples.

TechniquePrinciple of SeparationTypical Reagents/MaterialsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning between immiscible liquids based on solubility and pH.Organic solvents (e.g., ethyl acetate, hexane); Acid/Base for pH adjustment.Simple, low cost, high capacity.Requires large volumes of organic solvents, can be time-consuming, emulsion formation can occur. researchgate.net
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid sample based on affinity (hydrophobic, ion-exchange).C18, C8, Cation-Exchange, or Mixed-Mode cartridges; various elution solvents.High selectivity, reduced solvent use, high recovery, easily automated. koreascience.krHigher cost of cartridges, potential for column clogging with complex samples. researchgate.net
Solid-Phase Microextraction (SPME)Adsorption/absorption of analyte onto a coated fiber.Coated silica fibers (e.g., PDMS, Polyacrylate).Solvent-free, simple, high sensitivity, integrates sampling and pre-concentration. nih.govLimited fiber lifetime, potential for matrix interference affecting fiber performance.
Dispersive Liquid-Liquid Microextraction (DLLME)Rapid partitioning into a micro-volume of extraction solvent dispersed in the sample.Extraction solvent (e.g., chlorobenzene); Disperser solvent (e.g., methanol).Fast, simple, low solvent consumption, high enrichment factor. nih.govarakmu.ac.irRequires specific solvent properties (denser than water), not suitable for all analytes.

Applications in Catalysis and Materials Science

Utilization as Chiral Ligands in Asymmetric Catalysis

The presence of a chiral center is a key feature of (butan-2-yl)[2-(thiophen-2-yl)ethyl]amine, making it a valuable component in the field of asymmetric catalysis, where the synthesis of a specific enantiomer of a chiral product is desired. Chiral ligands are crucial for inducing enantioselectivity in metal-catalyzed reactions.

The design of effective chiral ligands for transition metal catalysis hinges on several key principles, many of which are embodied in the structure of this compound. The nitrogen atom of the amine can coordinate to a transition metal center, while the adjacent chiral sec-butyl group can create a chiral environment around the metal. This steric hindrance can effectively control the orientation of substrates approaching the catalytic center, thereby directing the reaction to favor the formation of one enantiomer over the other.

Furthermore, the thiophene (B33073) ring can play a dual role. The sulfur atom, with its lone pairs of electrons, can also act as a secondary coordination site, potentially forming a bidentate N,S-ligand. This chelation effect can enhance the stability of the metal complex and further rigidify the chiral environment, leading to higher enantioselectivity. The electronic properties of the thiophene ring can also be tuned to influence the reactivity of the metal catalyst.

While specific performance data for this compound in a wide range of enantioselective transformations is not extensively documented, its structural motifs are found in ligands that have proven effective in various reactions. Thiophene-based chiral ligands have been successfully employed in asymmetric reactions such as Friedel-Crafts alkylations and Henry reactions. nih.gov For instance, C2-symmetric chiral ligands derived from a thiophene backbone have been shown to promote these reactions with moderate to good yields and enantioselectivities. nih.gov The fundamental components of this compound suggest its potential applicability in similar transformations, including asymmetric hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions. The performance in such reactions would be highly dependent on the specific metal catalyst, substrate, and reaction conditions employed.

Integration into Functional Organic Materials

The structural features of this compound also make it an interesting building block for the creation of functional organic materials with tailored properties.

The amine functionality of this compound allows it to be incorporated into polymeric backbones through reactions such as polyamidation or polyimidation. The thiophene ring, a well-known component of conducting polymers, can impart electronic conductivity to the resulting materials. The chiral sec-butyl group can introduce chirality into the polymer chain, leading to materials with unique chiroptical properties, such as circular dichroism, which are of interest for applications in chiral recognition and separation.

Thiophene-containing organic molecules are widely studied for their applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into larger conjugated systems could influence the material's electronic properties, such as its charge transport characteristics and its absorption and emission of light. The non-covalent interactions directed by the amine and chiral groups could also play a role in controlling the solid-state packing of the material, which is a critical factor for device performance.

Role in Other Chemical Transformations

Beyond its use as a chiral ligand and a material precursor, the reactivity of this compound could be harnessed in other advanced chemical transformations.

The amine group can act as a directing group in C-H activation reactions. nih.gov This strategy allows for the selective functionalization of otherwise unreactive carbon-hydrogen bonds, providing efficient pathways to complex molecules. The nitrogen atom can coordinate to a transition metal catalyst, positioning it to interact with a specific C-H bond in the same molecule, leading to its cleavage and subsequent functionalization.

While less common for this type of molecule, the thiophene ring could potentially participate in alkene metathesis reactions under certain catalytic conditions. Alkene metathesis is a powerful tool for the formation of carbon-carbon double bonds. Although the thiophene ring is aromatic, its double bonds can, in some instances, react in the presence of highly active metathesis catalysts.

Environmental Behavior and Degradation Pathways of Butan 2 Yl 2 Thiophen 2 Yl Ethyl Amine

Abiotic Degradation Mechanisms

Abiotic degradation encompasses processes that are not mediated by living organisms, primarily photolysis, oxidation, and hydrolysis. These mechanisms are crucial in determining the persistence of (butan-2-yl)[2-(thiophen-2-yl)ethyl]amine in various environmental compartments.

The thiophene (B33073) ring within this compound is susceptible to photolytic degradation. Studies on thiophene and its derivatives have shown that they can undergo photocatalytic degradation in the presence of semiconductor metal oxides like TiO2 under UV irradiation. acs.org The rate of this degradation is influenced by the substituents on the thiophene ring, with thermodynamic stability being a key factor. acs.org For instance, the photocatalytic degradation of various thiophene derivatives follows a trend where compounds with a lower LUMO-HOMO energy gap exhibit higher reactivity. acs.org While direct photolysis of the thiophene ring can occur, it is generally a slower process. semanticscholar.org

Oxidative processes are significant degradation pathways for both the thiophene and amine moieties of this compound in the environment. The thiophene ring can be oxidized by various atmospheric oxidants such as hydroxyl (OH) and nitrate (B79036) (NO3) radicals. nih.govnih.gov The reaction with OH radicals is considered a major atmospheric removal process for thiophenic compounds. nih.gov Oxidation can occur at the sulfur atom, leading to the formation of thiophene S-oxides and subsequently thiophene 1,1-dioxides, or at the carbon-carbon double bonds. wikipedia.orgresearchgate.net The oxidation of thiophene initiated by NO3 radicals is a significant pathway, particularly during nighttime, and can lead to the formation of organosulfates and sulfonates. nih.govacs.org

Secondary amines undergo oxidative degradation, which can be initiated by various oxidants present in the environment. ntnu.no This process can lead to the formation of a range of degradation products, including aldehydes, ketones, and smaller alkylamines. ieaghg.org Hydrolysis of the secondary amine group in this compound is generally not considered a primary degradation pathway under typical environmental pH conditions. However, the amide functional group, a related structure, can undergo base-mediated oxidative degradation. bohrium.comnih.gov

Biotic Degradation and Biodegradation Potential

Biotic degradation, mediated by microorganisms, plays a critical role in the ultimate fate of this compound in soil and aquatic environments. The biodegradability of this compound is dependent on the microbial breakdown of its thiophene and secondary amine components.

The thiophene ring is generally considered to be recalcitrant to biodegradation when it is the sole source of carbon and energy for microorganisms. researchgate.netdtu.dk However, it can be degraded through cometabolism, where the microorganisms utilize another primary substrate for growth while fortuitously degrading the thiophene. oup.comdtu.dk For example, the presence of benzene, toluene, or ethylbenzene (B125841) can facilitate the biodegradation of thiophene by certain microbial consortia. oup.com Both aerobic and anaerobic degradation of thiophene have been observed. oup.comwur.nl Some bacterial strains, such as Rhodococcus, have demonstrated the ability to utilize substituted thiophenes as a sole source of carbon and energy. nih.gov

Secondary amines are generally biodegradable, with various microorganisms capable of utilizing them as a source of carbon and nitrogen. nih.govnih.gov The enzymatic degradation of amines is a well-documented process in many biological systems. researchgate.net

The biodegradation potential of this compound is therefore likely to be moderate, with the degradation of the thiophene moiety being the rate-limiting step and potentially requiring the presence of other organic substrates.

The microbial degradation of thiophene can lead to a variety of intermediate products. Under aerobic conditions, the initial oxidation of the sulfur atom is a common step, resulting in the formation of thiophene-S-oxide. researchgate.netdtu.dk Further degradation can lead to ring cleavage and the formation of smaller organic acids. bohrium.com For instance, the radiolytic degradation of thiophene has been shown to produce intermediates such as thiophene 1-oxide, thiophen-2-ol, and acetic acid. bohrium.com In some cases, dimerization of thiophene S-oxide intermediates can occur. dtu.dk

The biodegradation of the secondary amine portion of the molecule would likely proceed through dealkylation and deamination, releasing the butan-2-yl group and the ethylamine (B1201723) chain, which would then be further metabolized. nih.gov

Environmental Fate Modeling and Prediction

Predictive models for the environmental fate of this compound are based on the physicochemical properties of its constituent parts. For thiophene and its derivatives, parameters such as the soil adsorption coefficient (Koc) and bioconcentration factor (BCF) can be estimated. For example, thiophene-2-carbonitrile has a predicted low Koc value, suggesting high mobility in soil, and a low BCF, indicating a low potential for bioaccumulation. epa.gov

The atmospheric fate can be modeled based on reaction rates with atmospheric oxidants. The atmospheric hydroxylation rate for thiophene-2-carbonitrile is predicted to be significant, leading to a relatively short atmospheric half-life. epa.gov Models for the atmospheric degradation of amines also exist, predicting the formation of various secondary products. ieaghg.org

It is important to note that these models provide estimations, and the actual environmental behavior of this compound may be influenced by the interaction between its two functional moieties.

Interactive Data Table: Predicted Environmental Fate Parameters for Thiophene Derivatives

ParameterPredicted Value for Thiophene-2-carbonitrileUnitSignificance
Soil Adsorption Coefficient (Koc)22.9L/kgIndicates high mobility in soil. epa.gov
Bioconcentration Factor (BCF)7.37L/kgSuggests low potential for bioaccumulation in aquatic organisms. epa.gov
Atmospheric Hydroxylation Rate2.04e-11cm³/molecule·secPredicts relatively rapid degradation in the atmosphere. epa.gov
Biodegradation Half-Life4.07daysSuggests moderate persistence in the environment. epa.gov

Sorption and Transport Phenomena in Environmental Matrices of this compound

Sorption, the process by which a chemical binds to solid particles such as soil or sediment, is a critical factor in determining its fate. The extent of sorption is quantified by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high sorption coefficient suggests that the compound is likely to be retained in the soil or sediment, reducing its potential for leaching into groundwater. clu-in.org Conversely, a low coefficient indicates greater mobility. chemsafetypro.com

For structurally related thiophene derivatives, research has shown that adsorption behavior is influenced by the polarity of the molecule and the characteristics of the soil. For instance, in a study comparing the adsorption of sulfolane (B150427) and thiolane, the less polar compound, thiolane, exhibited stronger adsorption to soil materials. scispace.com Given that this compound possesses both non-polar (the butyl and thiophene groups) and polar (the amine group) characteristics, its sorption behavior is likely to be complex.

Transport phenomena, which dictate the movement of the compound through the environment, are intrinsically linked to its sorption characteristics. clu-in.org Compounds with low sorption potential are more susceptible to transport via water, leading to potential contamination of groundwater and surface water bodies. clu-in.org Conversely, strongly sorbed compounds are less mobile and tend to accumulate in soil and sediment. chemsafetypro.com The potential for volatilization from soil or water surfaces and subsequent atmospheric transport is another pathway to consider, although this is generally less significant for compounds with amine functional groups which tend to be less volatile.

In the absence of direct experimental data for this compound, predictive models based on its chemical structure can provide estimates of its sorption coefficients. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, utilize the physicochemical properties of the molecule to predict its environmental fate. However, such predictions should be interpreted with caution and ideally validated with experimental studies.

The following table provides a general overview of the key coefficients used to describe the sorption of chemical compounds in soil.

CoefficientDescriptionImplication for Environmental Mobility
Kd (Soil Adsorption Coefficient) Measures the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. chemsafetypro.comA higher Kd value indicates stronger binding to soil and lower mobility. clu-in.org
Koc (Organic Carbon-Water Partition Coefficient) Normalizes the Kd value to the organic carbon content of the soil, providing a measure of the chemical's tendency to sorb to organic matter. chemsafetypro.comA higher Koc value suggests a greater affinity for organic matter and reduced leaching potential. chemsafetypro.com

Further research, including laboratory batch and column studies, is necessary to definitively characterize the sorption and transport phenomena of this compound in various environmental matrices. Such studies would provide the empirical data needed for accurate environmental risk assessments.

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

Traditional methods for synthesizing secondary amines, such as reductive alkylation or the Gabriel synthesis, often suffer from poor atom economy, the use of harsh reagents, and the generation of stoichiometric waste. rsc.org Modern synthetic chemistry is increasingly focused on developing "green" and sustainable alternatives. For a compound like (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine, future research should prioritize the development of catalytic, atom-economical synthetic pathways.

One of the most promising approaches is the 'hydrogen borrowing' or 'hydrogen auto-transfer' strategy. rsc.org This method allows for the N-alkylation of an amine with an alcohol, producing only water as a byproduct. rsc.org In this context, this compound could be synthesized from 2-(thiophen-2-yl)ethanamine and 2-butanol (B46777) using a suitable transition metal catalyst, such as those based on iridium or ruthenium. rsc.org Another sustainable route is the direct reductive amination of a ketone (butan-2-one) with the primary amine (2-(thiophen-2-yl)ethanamine) over heterogeneous catalysts, such as copper-based systems, which can achieve high conversion and selectivity without the need for additives. researchgate.net These methods represent a significant improvement over classical routes by minimizing waste and utilizing more environmentally benign reagents. rsc.orgresearchgate.net

Table 1: Comparison of Synthetic Routes for Secondary Amines
MethodReactantsKey FeaturesSustainability AdvantagesReference
Traditional Reductive AminationKetone/Aldehyde + Amine + Stoichiometric Reductant (e.g., NaBH4)Wide applicability but generates significant salt waste.Low atom economy. rsc.org
Hydrogen Borrowing CatalysisAlcohol + Amine + CatalystAtom-economical, produces only water as a byproduct.High atom economy, avoids stoichiometric waste. rsc.org
Direct Catalytic Reductive AminationKetone + Amine + H2 + Heterogeneous Catalyst (e.g., Cu/SiO2)One-pot reaction, no additives required, reusable catalyst.Waste-free, safe process. researchgate.net
HydroaminoalkylationAlkene + Amine + Earth-Abundant Catalyst (e.g., Titanium)Atom-economical addition of amines to alkenes.Utilizes earth-abundant metals, greener alternative to other catalytic methods. rsc.org

Advanced Computational Prediction of Reactivity and Interactions

Computational chemistry offers powerful tools for predicting the properties of molecules, thereby guiding experimental work and reducing the need for resource-intensive trial-and-error approaches. For this compound, advanced computational models can provide deep insights into its reactivity, physicochemical properties, and potential interactions with biological or material systems.

Methods such as Density Functional Theory (DFT) coupled with conductor-like screening models (COSMO-RS) can be employed to predict key parameters like the amine's basicity (pKa). researchgate.net Accurate pKa prediction is crucial for understanding its behavior in solution and its potential utility in applications like CO₂ capture or as a catalyst. researchgate.netacs.org Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecule's structural features with its properties, including its potential for oxidative degradation. nih.govacs.org These models can help in designing more stable derivatives for specific applications. acs.org Transition state theory and hybrid solvation models can also be used to predict reaction kinetics, which is essential for optimizing synthetic routes and understanding its catalytic potential. chemrxiv.org

Table 2: Computational Methods for Amine Characterization
Computational MethodPredicted PropertySignificanceReference
DFT with Continuum Solvation Models (e.g., COSMO-RS)pKa, Reactivity, Species Distribution in SolutionPredicts basicity and behavior in solution, crucial for catalysis and CO₂ capture applications. researchgate.net
Quantitative Structure-Property Relationship (QSPR)Oxidative Degradation Rate, CO₂ Absorption CapacityCorrelates molecular structure with stability and performance, aiding in solvent selection and design. nih.govacs.org
Transition State Theory with Hybrid Solvation ModelsReaction Kinetics and MechanismsProvides insight into reaction rates and pathways for synthesis and degradation. chemrxiv.org
Molecular DockingBinding Affinity to Biological TargetsPredicts potential bioactivity by simulating interaction with proteins or enzymes. nih.gov

Exploration of Novel Catalytic and Material Applications

The structural components of this compound—a thiophene (B33073) ring and a secondary amine—are present in many compounds used in materials science and catalysis. nih.govresearchgate.net Thiophene-based molecules are renowned for their use as building blocks for organic semiconductors, which are key components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net Future research could investigate the polymerization of derivatives of this compound to create novel conductive polymers. The amine group could serve as a reactive handle for cross-linking or functionalization, potentially tuning the material's electronic properties.

The amine itself, particularly the nitrogen atom, can act as a ligand for metal catalysts. The compound could be explored as a ligand in various catalytic transformations. Furthermore, 2-thiopheneethylamine has been used to functionalize multiwall carbon nanotubes, suggesting that this compound could be used to modify the surface of materials to impart new properties, for instance, in the development of novel sensors or composite materials. chemicalbook.com

Table 3: Potential Application Areas
Application AreaRationale based on Molecular StructureResearch FocusReference
Organic Electronics (OLEDs, OFETs)Thiophene is a key building block for π-conjugated systems.Synthesis of polymers or oligomers from the compound and characterization of their electronic properties. nih.govresearchgate.net
Homogeneous CatalysisThe secondary amine can act as a ligand to coordinate with metal centers.Screening the compound as a ligand in cross-coupling or hydrogenation reactions. rsc.org
Material Surface FunctionalizationThe amine group provides a reactive site for covalent attachment to surfaces (e.g., carbon nanotubes, silica).Grafting the molecule onto material surfaces and studying the resulting changes in properties. chemicalbook.com
Corrosion InhibitionThiophene derivatives are known to be effective corrosion inhibitors.Evaluating the performance of the compound in protecting metal surfaces from corrosion. nih.gov

Comprehensive Environmental Fate Studies of Emerging Amine Compounds

As new amine compounds are synthesized and considered for wider application, it is imperative to understand their potential environmental impact. ieaghg.orgnilu.no Amines can be released into the environment, where they undergo various degradation processes, potentially forming harmful byproducts like nitrosamines and nitramines. ieaghg.org A comprehensive environmental fate study for this compound is therefore essential.

Such a study should investigate several key areas. Firstly, its biodegradability in aquatic and soil environments needs to be assessed to determine its persistence. researchgate.net Secondly, its atmospheric degradation pathways, driven by photochemical oxidation, must be characterized, as this is a primary degradation route for volatile amines. ieaghg.orgnilu.no Thirdly, the potential for bioaccumulation in organisms should be evaluated. Finally, the identity and toxicity of its degradation products must be determined. anr.fr Given that aromatic amines and their degradation products can pose environmental and health risks, a thorough risk assessment based on empirical data is a crucial prerequisite for any large-scale application of this compound. nilu.noacs.org

Table 4: Framework for Environmental Fate Studies
Area of StudyKey Questions to AddressMethodologyReference
BiodegradationIs the compound readily biodegradable in water and soil? What are the primary degradation products?Standardized ecotoxicity and biodegradability tests (e.g., OECD guidelines). researchgate.net
Atmospheric FateWhat is the compound's volatility? What are its atmospheric degradation products (e.g., nitrosamines)?Smog chamber experiments, computational modeling of atmospheric reactions. ieaghg.org
BioaccumulationDoes the compound accumulate in aquatic organisms?Measurement of the octanol-water partition coefficient (Kow); bioaccumulation studies in fish. researchgate.net
Toxicity of Degradation ProductsAre the degradation products more or less toxic than the parent compound?Identification of products via mass spectrometry; toxicity testing of identified products. anr.fr

Q & A

Q. What are the standard synthetic routes for preparing (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine, and what methodological considerations are critical for yield optimization?

A common approach involves reductive amination between 2-(thiophen-2-yl)ethylamine and butan-2-one, using sodium cyanoborohydride or other reducing agents in methanol or ethanol under inert conditions. Key factors include pH control (maintained at 6-7 via acetic acid), stoichiometric ratios, and reaction time (typically 12-24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the amine . Alternative pathways, such as nucleophilic substitution of halogenated intermediates with butan-2-ol derivatives, may also be explored but require rigorous anhydrous conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR : 1^1H and 13^13C NMR confirm structure via signals for thiophene protons (δ 6.8–7.4 ppm), ethylenic CH2_2 groups (δ 2.6–3.1 ppm), and butan-2-yl methyl splits (δ 0.8–1.5 ppm).
  • IR : Stretching frequencies for N-H (3300–3500 cm1^{-1}) and C-S (650–750 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 212) and fragmentation patterns . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended .

Q. What safety protocols are essential when handling this amine, particularly regarding its reactivity and toxicity?

The compound’s thiophene and amine moieties pose flammability and toxicity risks. Use explosion-proof equipment, avoid open flames, and employ fume hoods. Personal protective equipment (nitrile gloves, lab coat, goggles) is mandatory. In case of skin contact, wash with 10% acetic acid followed by water. Waste must be neutralized with 5% HCl before disposal .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this amine in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Solvent effects (e.g., PCM for ethanol) refine adsorption energies in coordination complexes. Such studies guide ligand design for transition-metal catalysts (e.g., Cu or Pd) by analyzing charge transfer and steric effects .

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

Discrepancies often arise from solvent polarity, temperature, or impurities. Systematic studies under controlled conditions (e.g., UV-Vis spectroscopy for solubility in DMSO vs. water) and accelerated stability testing (40°C/75% RH for 4 weeks) clarify data. Cross-validation with DSC (melting point) and Karl Fischer titration (water content) minimizes errors .

Q. How does structural modification of the thiophene or butan-2-yl groups impact biological activity or coordination chemistry?

  • Thiophene substitution : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 5-position enhances π-backbonding in metal complexes, improving catalytic activity in cross-coupling reactions.
  • Butan-2-yl branching : Bulkier alkyl chains reduce ligand flexibility, favoring selective binding to Cu(I) over Fe(II) in oxidase mimics. SAR studies via IC50_{50} assays (e.g., against monoamine oxidases) quantify these effects .

Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in crystalline forms of this compound?

Single-crystal X-ray diffraction reveals intermolecular N-H···S and C-H···π interactions, stabilizing the lattice. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions, while DSC/TGA assesses thermal stability (decomposition >200°C) .

Methodological Tables

Table 1: Key Synthetic Parameters for Reductive Amination

ParameterOptimal RangeImpact on Yield
pH6.0–7.0>90%
Reaction Time18–24 hours85–92%
SolventMethanolHigher polarity
Temperature25–30°CMinimizes side products

Table 2: Spectral Benchmarks for Characterization

TechniqueKey SignalsInterpretation
1^1H NMR (CDCl3_3)δ 1.0 (d, 3H, CH3_3)Butan-2-yl CH3_3
IR3350 cm1^{-1}N-H stretch
ESI-MSm/z 212.1[M+H]+^+

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.